Product packaging for 3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol(Cat. No.:CAS No. 64405-79-4)

3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol

Cat. No.: B2671732
CAS No.: 64405-79-4
M. Wt: 193.22
InChI Key: FQUOYEHJJRUIQC-UHFFFAOYSA-N
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Description

Significance of Thiadiazole Scaffolds in Molecular Design

The thiadiazole scaffold is considered a "privileged structure" in drug design and development. benthamdirect.com Its importance stems from a combination of favorable chemical properties and a wide spectrum of biological activities. The presence of the sulfur atom imparts increased lipophilicity, which can enhance the ability of molecules to cross biological membranes. nih.gov Furthermore, the thiadiazole ring is chemically stable, often resistant to metabolic degradation, and possesses a strong aromatic character. mdpi.comrsc.org

These characteristics make the thiadiazole nucleus a versatile building block for medicinal chemists. It is often used as a bioisostere for other aromatic rings, like pyrimidine, allowing for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. nih.gov The scaffold is associated with a multitude of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and antiviral properties. rsc.orgbenthamdirect.commdpi.com This broad utility has cemented the thiadiazole framework as a significant component in the search for novel therapeutic agents. ingentaconnect.comnih.gov

Overview of 1,3,4-Thiadiazole (B1197879) Isomers and Their Research Relevance

Thiadiazole exists in four isomeric forms, distinguished by the arrangement of the nitrogen and sulfur atoms within the five-membered ring: 1,2,3-thiadiazole, 1,2,4-thiadiazole, 1,2,5-thiadiazole, and 1,3,4-thiadiazole. rsc.orgnih.gov

Among these, the 1,3,4-thiadiazole isomer has garnered the most significant research attention. rsc.orgmdpi.comnih.gov This heightened interest is due to its robust chemical nature and its presence in numerous commercially available drugs, such as the carbonic anhydrase inhibitor Acetazolamide and the antibiotic Cefazolin. rsc.orgchemmethod.com The 1,3,4-thiadiazole ring is highly aromatic and electron-deficient, which influences its chemical reactivity and interactions with biological targets. mdpi.com Its derivatives have been extensively investigated and have shown a remarkable range of biological effects, solidifying the 1,3,4-thiadiazole isomer as a critical scaffold in modern chemical and pharmaceutical research. mdpi.comrsc.orgnih.gov

Contextualization of 3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol within Thiadiazole Chemistry

The compound this compound is a specific derivative of the highly researched 1,3,4-thiadiazole core. Its structure features a phenol (B47542) group attached at the 2-position and an amino group at the 5-position of the thiadiazole ring.

Research indicates that this compound can be synthesized through the reaction of 3-hydroxybenzoic acid with thiosemicarbazide (B42300). It often serves as a crucial intermediate or starting material for the synthesis of more complex molecules. For instance, it has been used as a precursor to create a series of Schiff base derivatives. These subsequent compounds have then been investigated for their potential biological activities, including antibacterial, antifungal, and anticancer properties. ijpcbs.comresearchgate.netijmm.ir The amino group on the thiadiazole ring provides a reactive site for further chemical modifications, making this compound a valuable building block in the development of new compounds with potential therapeutic applications. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3OS B2671732 3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol CAS No. 64405-79-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(5-amino-1,3,4-thiadiazol-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-8-11-10-7(13-8)5-2-1-3-6(12)4-5/h1-4,12H,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUOYEHJJRUIQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64405-79-4
Record name 3-(5-amino-1,3,4-thiadiazol-2-yl)phenol
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Synthetic Methodologies for 3 5 Amino 1,3,4 Thiadiazol 2 Yl Phenol and Its Derivatives

Conventional Synthetic Approaches

Conventional methods for the synthesis of 3-(5-amino-1,3,4-thiadiazol-2-yl)phenol and its analogs have been well-established, primarily relying on cyclization reactions and multi-step pathways. These techniques are foundational in heterocyclic chemistry and provide reliable routes to the target molecule.

Cyclization Reactions involving Thiosemicarbazide (B42300) and Carboxylic Acid Derivatives

A primary and widely employed method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide. ijpcbs.com In the context of this compound, the carboxylic acid derivative of choice is 3-hydroxybenzoic acid.

The reaction mechanism initiates with the nucleophilic attack of the amino group of thiosemicarbazide on the carbonyl carbon of 3-hydroxybenzoic acid. This is followed by a dehydration step, leading to the formation of an intermediate, 1-(3-hydroxybenzoyl)thiosemicarbazide. Subsequent intramolecular cyclization, driven by the attack of the sulfur atom on the carbonyl carbon, and a final dehydration step, yields the desired this compound. ptfarm.pl Strong acids such as sulfuric acid or polyphosphoric acid are commonly used as catalysts to facilitate the dehydration and cyclization steps. ijpcbs.com

While direct synthesis of the 3-hydroxy derivative is less commonly reported, the synthesis of its isomers, such as 2-(5-amino-1,3,4-thiadiazol-2-yl)phenol (B1276900) and 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol (B1268699), from 2-hydroxybenzoic acid (salicylic acid) and 4-hydroxybenzoic acid, respectively, is well-documented. ijpcbs.com These syntheses proceed under similar conditions and serve as a strong precedent for the synthesis of the 3-hydroxy isomer.

Table 1: Examples of Reagents and Conditions for Cyclization Reactions

Carboxylic AcidCatalystSolventReaction ConditionsProductReference
2-Hydroxybenzoic AcidConc. H₂SO₄EthanolReflux2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol ijpcbs.com
4-Hydroxybenzoic AcidConc. H₂SO₄EthanolReflux4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol chemicalbook.com
Benzoic AcidConc. H₂SO₄EthanolReflux5-Phenyl-1,3,4-thiadiazol-2-amine ijpcbs.com

Multi-Step Synthesis Pathways

Multi-step synthesis provides a versatile approach to constructing this compound and its derivatives, allowing for greater control over the introduction of various functional groups. A common multi-step strategy involves the initial formation of a thiosemicarbazide derivative, which is then cyclized to form the thiadiazole ring.

One such pathway begins with the reaction of an aromatic amine with ammonium (B1175870) thiocyanate (B1210189) to form an arylthiosemicarbazide. juniv.edu For the target molecule, this would involve a derivative of 3-aminophenol. Alternatively, 3-hydroxybenzoyl chloride can be reacted with thiosemicarbazide to form 1-(3-hydroxybenzoyl)thiosemicarbazide, which can then be cyclized in a separate step. ptfarm.pl

Another multi-step approach involves the synthesis of a thiosemicarbazone, which is then oxidatively cyclized. This typically involves the reaction of a thiosemicarbazide with an appropriate aldehyde or ketone. For instance, 3-hydroxybenzaldehyde (B18108) could be reacted with thiosemicarbazide to form 2-(3-hydroxybenzylidene)hydrazine-1-carbothioamide, which can then undergo oxidative cyclization using reagents like ferric chloride to yield the desired product. jocpr.com

Strategies for Phenol (B47542) Moiety Integration

The integration of the phenol moiety is a critical aspect of the synthesis of this compound. The most direct strategy is to start with a precursor that already contains the hydroxyl group, such as 3-hydroxybenzoic acid or 3-hydroxybenzaldehyde. ijpcbs.comjocpr.com This approach is efficient as it avoids the need for subsequent hydroxylation reactions, which can sometimes lead to issues with regioselectivity and require protecting groups.

Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including 1,3,4-thiadiazole (B1197879) derivatives. These methods aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous solvents, and improving energy efficiency.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.com The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products compared to conventional heating methods. jocpr.com

In the context of this compound synthesis, microwave irradiation can be applied to the cyclization of 1-(3-hydroxybenzoyl)thiosemicarbazide. The rapid and uniform heating provided by microwaves can efficiently promote the dehydration and ring-closure steps. Reports on the synthesis of related 2-amino-5-aryl-1,3,4-thiadiazoles have shown a dramatic reduction in reaction time and an increase in yield when using microwave assistance compared to conventional refluxing. jocpr.com For example, the synthesis of Schiff base derivatives of 5-substituted-2-amino-1,3,4-thiadiazoles has been successfully carried out under microwave irradiation, demonstrating the utility of this technique for further functionalization of the primary amino group. researchgate.net

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Triazolothiadiazole Derivative

MethodReaction TimeYield (%)Reference
Conventional Heating4 hoursNot specified jocpr.com
Microwave Irradiation10-15 minutes85-92 jocpr.com

Ultrasonic Irradiation Techniques

Ultrasonic irradiation is another green chemistry technique that utilizes the energy of sound waves to induce cavitation in the reaction medium. This phenomenon leads to the formation, growth, and implosive collapse of bubbles, which generates localized high temperatures and pressures, thereby accelerating the reaction rate. researchgate.net

The synthesis of 1,3,4-thiadiazole derivatives has been shown to be enhanced by ultrasonic irradiation. rjptonline.org This method offers advantages such as shorter reaction times, higher yields, and milder reaction conditions compared to conventional methods. nih.gov The synthesis of various thiazole (B1198619) and thiadiazole derivatives has been successfully achieved using ultrasound, highlighting its potential for the synthesis of this compound. researchgate.netacs.org The use of ultrasound can be particularly beneficial for reactions that are slow or require harsh conditions under conventional heating.

Table 3: Yields of Thiazole Derivatives Synthesized via Ultrasonic Irradiation

CompoundYield (%)Reaction Time (min)Reference
Thiazole Derivative 4a9215 nih.gov
Thiazole Derivative 4b9020 nih.gov
Thiazole Derivative 4c8818 nih.gov

Catalyst-Free or Environmentally Benign Catalysis (e.g., Biopolymeric Catalysts)

Recent advancements in synthetic chemistry have focused on developing catalyst-free reactions or employing environmentally benign catalysts to produce thiadiazole derivatives. These green chemistry approaches aim to improve yield and quality while minimizing the environmental footprint. nanobioletters.com For instance, the synthesis of 2-amino-1,3,4-thiadiazoles can be achieved through a one-pot reaction of a carboxylic acid with thiosemicarbazide using polyphosphate ester (PPE), which avoids the use of toxic additives like POCl₃ or SOCl₂. mdpi.com

Another green approach involves the use of enzymes as catalysts. Trypsin from porcine pancreas (PPT) has been shown to effectively catalyze a novel chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives, a related class of heterocyclic compounds. nih.gov This method offers high yields under mild reaction conditions and demonstrates the potential of biocatalysts in heterocyclic synthesis. nih.gov Similarly, silica-supported tungstosilisic acid has been used as a reusable and environmentally benign catalyst for the one-pot synthesis of Hantzsch thiazole derivatives. mdpi.com While not directly applied to this compound, these methodologies represent the trend towards greener synthetic pathways for heterocyclic compounds.

Solvent-Free or Reduced-Solvent Reaction Conditions

Solvent-free or reduced-solvent reaction conditions are a cornerstone of green chemistry, offering benefits such as reduced cost, lower environmental impact, and often, enhanced reaction rates. Microwave-assisted synthesis is a prominent technique in this area. ijmm.ir This method has been successfully employed to create Schiff base derivatives of aminothiadiazoles. ijmm.irijmm.ir

For example, the synthesis of 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol was achieved by mixing 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol with 4-hydroxybenzaldehyde (B117250) in a minimal amount of distilled water (1 ml) and irradiating the mixture with microwaves at 180 watts for 2-3 minutes. ijmm.irijmm.irresearchgate.net This approach is noted for its low cost, high output, and ease of processing. ijmm.irresearchgate.net Sonochemical methods, using ultrasound, have also been developed for the facile synthesis of Schiff bases derived from aminotriazoles, affording excellent yields in just 3-5 minutes. nih.gov These techniques highlight a significant move towards more sustainable and efficient chemical manufacturing processes. nanobioletters.com

Functionalization and Derivatization Strategies of the Core Structure

The this compound core structure offers multiple sites for chemical modification, allowing for the creation of a diverse library of derivatives. The primary points of functionalization include the amino group on the thiadiazole ring and the phenolic phenyl ring.

Modifications at the Amino Group of the Thiadiazole Ring

The exocyclic amino group of the 1,3,4-thiadiazole ring is a versatile handle for derivatization. A common modification is acylation, where the amino group reacts with carboxylic acids or their derivatives to form amides. For instance, 5-amino-1,3,4-thiadiazole-2-thiol (B144363) can be treated with various phenylacetic acid derivatives in the presence of coupling agents like EDC and HOBt to yield N-(5-mercapto-1,3,4-thiadiazol-2-yl)-2-phenylacetamide derivatives. nih.gov Similarly, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide serves as a key intermediate, which can be further reacted with secondary amines, such as substituted piperazines, to produce a range of N-substituted acetamide (B32628) derivatives. nih.gov

Another significant modification involves the reaction of the amino group with aldehydes or ketones to form Schiff bases (imines), which are valuable intermediates for synthesizing various biologically active compounds. nih.govdergipark.org.tr

Modification TypeReagentsProduct ClassReference
AcylationChloroacetyl chloride2-Chloro-N-(aryl)-acetamide nih.gov
N-AlkylationSecondary aminesN-(Disubstitutedamino)Acetamide nih.gov
AcylationPhenylacetic acid derivatives, EDC, HOBtN-(5-Mercapto-1,3,4-thiadiazol-2-yl)-acetamides nih.gov
Schiff Base FormationAromatic aldehydesImines nih.gov

Substitutions on the Phenyl Ring

The phenyl ring of the parent compound provides another avenue for structural modification. The nature and position of substituents on this ring can significantly influence the molecule's properties. Research has shown that introducing various groups, both electron-donating and electron-withdrawing, can modulate biological activity. nih.govnih.gov

For example, in a series of N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(disubstitutedamino)acetamide derivatives, the starting material already contains a chloro-substituted phenyl ring. nih.gov In another study, various substituents such as chloro, methoxy (B1213986), and nitro groups on the phenyl ring were found to result in better anticancer activity. nih.gov A series of 4-{[5-(substituted-phenyl)-1,3,4-thiadiazol-2-yl]amino}benzoic acid derivatives were synthesized with a range of substituents on the 5-phenyl ring, including chloro, trimethoxy, and biphenyl (B1667301) groups, to explore structure-activity relationships. mdpi.com

Phenyl Ring SubstituentCompound SeriesPurpose/FindingReference
Chlorine5-(4-chlorophenyl)-1,3,4-thiadiazole derivativesBoosted cytotoxic activity nih.gov
Chloro, Methoxy, Nitro5-arylidine amino-1,3,4-thiadiazol-2-sulphonamidesEnhanced anticancer activity nih.gov
3-Chloro, 3,4,5-Trimethoxy, Biphenyl4-{[5-(Aryl)-1,3,4-thiadiazol-2-yl]amino}benzoic acidsSynthesis of hybrid molecules for biological evaluation mdpi.com
Methyl, Ethyl, Hydroxyl, BromineAryl aminothiazole derivativesEnhanced antiproliferative activity nih.gov

Formation of Schiff Bases and Analogues

The condensation reaction between the primary amino group of the thiadiazole core and various aldehydes or ketones is a widely used strategy to generate Schiff bases (imines). ijmm.ir This reaction is typically carried out by refluxing equimolar amounts of the amine and the carbonyl compound in a solvent like ethanol, often with an acid catalyst such as acetic acid or sulfuric acid. nih.govresearchgate.net

Microwave irradiation has emerged as a green and efficient alternative for this synthesis. ijmm.irijmm.irijmm.ir For instance, 4-[5-((4-hydroxybenzylidene)amino)-1,3,4-thiadiazol-2-yl]phenol was synthesized by microwaving a mixture of 4-(5-amino-1,3,4-thiadiazol-2-yl)phenol and 4-hydroxybenzaldehyde for a few minutes in a minimal amount of water. ijmm.irijmm.ir These Schiff bases are not only important final products but also serve as versatile intermediates for the synthesis of other heterocyclic systems like imidazolidinones, tetrazoles, oxazepines, and β-lactams. jocpr.com

ReactantsReaction ConditionsProduct TypeReference
5-amino-1,3,4-thiadiazole-2-thiol + 2-carboxybenzaldehydeReflux in ethanol, acetic acid catalystSchiff Base researchgate.net
Substituted benzoyl acetazolamides + Aromatic aldehydesReflux, H₂SO₄ catalystSchiff Base nih.gov
4-(5-amino-1,3,4-thiadiazol-2-yl)phenol + 4-hydroxybenzaldehydeMicrowave (180W, 2-3 min), H₂OSchiff Base ijmm.irijmm.ir
5-amino-1,3,4-thiadiazole-2-thiol + Carbonyl compoundsReflux in ethanol, acetic acid catalystSchiff Base researchgate.net

Introduction of Hybrid Moieties

Creating hybrid molecules by combining the 1,3,4-thiadiazole scaffold with other pharmacologically relevant moieties is a common strategy in medicinal chemistry to develop new agents with potentially enhanced or novel biological activities. This approach involves covalently linking the thiadiazole core to other heterocyclic systems.

Examples include the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-based compounds featuring substituted piperazines and benzyl (B1604629) piperidine. nih.gov In these hybrids, the second moiety is introduced by reacting an intermediate like 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide with the desired amine. nih.gov Another strategy involves modifying chitosan (B1678972), a biopolymer, with a synthesized thiadiazole derivative to create new functional materials. nih.gov A new thiadiazole chitosan derivative was formed through the reaction of 4-((5-(butylthio)-1,3,4-thiadiazol-2-yl) amino)-4-oxobutanoic acid with chitosan, forming amide linkages. nih.gov Furthermore, hybrid molecules incorporating imidazole (B134444) and 1,3,4-thiadiazole cores have been synthesized and evaluated for biological activity. mdpi.com

Thiadiazole CoreLinked MoietyLinkage TypeResulting HybridReference
5-(4-chlorophenyl)-1,3,4-thiadiazoleSubstituted PiperazinesAcetamide linkerN-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide nih.gov
5-amino-1,3,4-thiadiazoleChitosanAmideThiadiazole-grafted chitosan nih.gov
5-Aryl-1,3,4-thiadiazoleImidazoleBenzoate ester linkerBenzoate of 2-(2-methyl-5-nitro-1H-imidazole-1-yl)-ethyl-4-[5-(aryl)-1,3,4-thiadiazole-2-yl]amino mdpi.com
2-(5-amino-1,3,4-thiadiazole-2-yl)phenolVarious amines via Mannich reactionAminomethyl bridge (-CH₂-NRR')Mannich bases ijpcbs.com

An article focusing on the advanced spectroscopic characterization and structural analysis of the chemical compound This compound cannot be generated at this time.

Extensive searches for empirical data pertaining to the specific spectroscopic profile of this compound (CAS Number: 64405-79-4) have not yielded the necessary detailed research findings. Published literature readily provides spectroscopic information for its isomers, such as 2-(5-Amino-1,3,4-thiadiazol-2-yl)phenol and 4-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, as well as for various derivatives. However, specific experimental data for the meta-isomer, this compound, across the required analytical techniques (NMR, IR, MS, and UV-Vis) is not available in the public domain based on the conducted searches.

To maintain scientific accuracy and strictly adhere to the user's request to focus solely on "this compound," no content can be produced for the outlined sections without the foundational experimental data.

Advanced Spectroscopic Characterization and Structural Analysis

X-ray Crystallography for Absolute Stereochemistry and Conformation

As of the latest available research, a definitive single-crystal X-ray crystallographic analysis for the specific compound 3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol has not been reported in publicly accessible databases. While the synthesis and spectroscopic characterization of various 1,3,4-thiadiazole (B1197879) derivatives have been documented, the precise three-dimensional arrangement, absolute stereochemistry, and conformational properties of this particular molecule, as determined by X-ray diffraction, remain to be elucidated.

The determination of a crystal structure through X-ray crystallography is a powerful technique that provides unequivocal evidence of molecular connectivity, bond lengths, bond angles, and torsional angles. This experimental data is fundamental for a comprehensive understanding of the molecule's spatial orientation and intermolecular interactions within the solid state.

In the absence of specific crystallographic data for this compound, a detailed analysis of its absolute stereochemistry and conformation cannot be provided. Such an analysis would require the successful growth of a single crystal of suitable quality for diffraction experiments.

For related compounds within the 1,3,4-thiadiazole class, X-ray crystallography has been instrumental in confirming their molecular structures. However, due to the unique substitution pattern of the phenol (B47542) group at the 3-position of the phenyl ring in the target compound, direct extrapolation of crystallographic data from other derivatives would not be scientifically rigorous.

Future research efforts focused on the synthesis of high-purity crystalline material of this compound and subsequent single-crystal X-ray diffraction analysis are necessary to provide the definitive structural details requested. The resulting crystallographic information would be invaluable for computational modeling, structure-activity relationship studies, and a deeper understanding of its chemical and physical properties.

Data Tables

Due to the unavailability of published X-ray crystallographic data for this compound, no data tables for crystal data and structure refinement, atomic coordinates, bond lengths, bond angles, or torsion angles can be generated at this time.

Computational and Theoretical Investigations of 3 5 Amino 1,3,4 Thiadiazol 2 Yl Phenol

Quantum Chemical Calculations (DFT, HF)

Quantum chemical calculations, such as Density Functional Theory (DFT) and Hartree-Fock (HF), are fundamental to understanding the intrinsic properties of a molecule. DFT, in particular, is widely used for its balance of accuracy and computational cost, making it suitable for studying complex organic molecules. These methods are used to optimize the molecular geometry and to calculate various electronic and structural properties. For instance, calculations for similar 1,3,4-thiadiazole (B1197879) derivatives are often performed using DFT with Becke's 3-parameter Lee-Yang-Parr hybrid functional (B3LYP) combined with basis sets like 6-311G(d,p) to obtain reliable results. researchgate.netanjs.edu.iqsapub.orgnih.gov

Electronic Structure Properties (HOMO-LUMO analysis)

The electronic properties of a molecule are governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. sapub.orgirjweb.com

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. sapub.org This electronic transition is often associated with the molecule's ability to engage in charge transfer interactions, which is a key factor in many biological processes. sapub.org

For 3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, the HOMO is expected to be localized over the electron-rich regions, such as the amino group and the thiadiazole ring, while the LUMO may be distributed over the phenyl ring. sapub.org This distribution facilitates intramolecular charge transfer (ICT) from the thiadiazole moiety to the phenol (B47542) ring upon electronic excitation, a process that can be crucial for its biological activity. sapub.org

Table 1: Key Electronic Properties Derived from HOMO-LUMO Analysis
PropertySymbolDescription
HOMO EnergyEHOMOEnergy of the Highest Occupied Molecular Orbital; related to the electron-donating ability of the molecule.
LUMO EnergyELUMOEnergy of the Lowest Unoccupied Molecular Orbital; related to the electron-accepting ability of the molecule.
Energy GapΔE = ELUMO - EHOMOIndicates the chemical reactivity and kinetic stability of the molecule. A smaller gap implies higher reactivity. irjweb.com

Reactivity Descriptors (e.g., Fukui functions)

Local reactivity is described by Fukui functions, which identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are based on the change in electron density at a specific atom upon the addition or removal of an electron. Approximations relate the Fukui function to the densities of the frontier orbitals, where the LUMO density predicts sites for nucleophilic attack and the HOMO density predicts sites for electrophilic attack.

Table 2: Global Reactivity Descriptors
DescriptorFormulaDescription
Chemical Potentialμ = (EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from the system.
Chemical Hardnessη = (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution. Hard molecules have a large energy gap. irjweb.com
Electrophilicity Indexω = μ² / 2ηMeasures the ability of a species to accept electrons.
Chemical SoftnessS = 1 / 2ηThe reciprocal of hardness; indicates high reactivity.

Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MESP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values.

Typically, regions of negative electrostatic potential (colored red to yellow) are associated with high electron density and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on heteroatoms. Conversely, regions of positive electrostatic potential (colored blue) indicate electron-deficient areas, such as hydrogen atoms bonded to electronegative atoms, and are prone to nucleophilic attack. researchgate.net

For this compound, the MESP would likely show negative potential around the nitrogen atoms of the thiadiazole ring and the oxygen atom of the hydroxyl group, identifying them as key sites for interacting with electrophiles or forming hydrogen bonds. Positive potentials would be expected around the hydrogen atoms of the amino and hydroxyl groups.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. asianpubs.orgmdpi.comnih.gov It is an essential tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's biological activity. mdpi.com

Ligand-Protein Interaction Prediction

Docking simulations place the ligand, this compound, into the binding site of a target protein. The simulation then explores various conformations and orientations of the ligand to find the most favorable binding mode. The quality of the binding is assessed based on the types and number of interactions formed between the ligand and the amino acid residues of the protein.

Common interactions that contribute to stable binding include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the -NH2 and -OH groups on the ligand) and acceptors (like carbonyl oxygen or nitrogen atoms in the protein backbone or side chains).

Hydrophobic Interactions: Occur between nonpolar groups, such as the phenyl ring of the ligand and hydrophobic residues (e.g., Alanine, Valine, Leucine) in the protein.

π-π Stacking/Arene-Arene Interactions: Involve the aromatic rings of the ligand and aromatic amino acid residues like Phenylalanine, Tyrosine, and Tryptophan. nih.gov

π-Sulfur Interactions: Can occur between the sulfur atom of the thiadiazole ring and aromatic residues.

Studies on similar 1,3,4-thiadiazole derivatives have shown that they can form critical hydrogen bonds and arene-arene interactions with key residues like Serine and Phenylalanine in the active sites of enzymes such as Dihydrofolate Reductase (DHFR). nih.gov

Binding Affinity Estimation and Molecular Recognition

A key output of molecular docking is the estimation of binding affinity, often expressed as a docking score or binding energy (in kcal/mol). researchgate.net This value quantifies the strength of the interaction between the ligand and the protein. A more negative binding energy generally indicates a stronger and more stable ligand-protein complex. researchgate.net

By comparing the binding affinity of this compound with that of a known inhibitor or the natural substrate of the target protein, researchers can predict its potential inhibitory activity. This molecular recognition process helps to identify promising drug candidates and provides a rationale for their observed biological effects. For example, docking studies of other thiadiazole derivatives against specific enzymes have successfully correlated lower binding energies with higher inhibitory activity. nih.govresearchgate.net

Table 3: Illustrative Molecular Docking Results for a Thiadiazole Derivative
CompoundTarget Protein (PDB ID)Binding Affinity (kcal/mol)Interacting Amino Acid ResiduesType of Interaction
Compound Analogous to SubjectDHFR (e.g., 3NU0)-8.5Ser59, Phe31, Ile7Hydrogen bond, Arene-arene, Hydrophobic
Reference Inhibitor (Methotrexate)DHFR (e.g., 3NU0)-9.2Asp27, Arg57, Phe31Hydrogen bond, Ionic, Arene-arene

Identification of Key Interacting Residues

Molecular docking studies are instrumental in elucidating how a ligand, such as a derivative of the aminothiadiazole scaffold, fits into the binding site of a protein and which specific amino acid residues are critical for this interaction. While direct studies on this compound are not extensively detailed, research on closely related 5-amino-1,3,4-thiadiazole derivatives provides significant insights.

Docking simulations of 5-amino-1,3,4-thiadiazole-appended isatins, for instance, have identified key interactions within the active sites of their target proteins. These studies reveal that the binding affinity and specificity of these molecules are governed by a combination of hydrogen bonds and other non-covalent interactions. For example, one analog, UZ-4, which features a p-chlorophenyl ring, was found to form conventional hydrogen bonds with residues such as Histidine 468 (HIS 468) and Phenylalanine 463 (PHE 463). nih.gov Furthermore, a strong π-sulfur interaction with Cysteine 470 (CYS 470) was observed, which contributes significantly to the binding affinity. nih.gov Diverse π–cation and π–alkyl interactions with aromatic amino acids like phenylalanine are also noted as being crucial for establishing robust and stable binding within the active site. nih.gov These findings underscore the therapeutic potential of the 5-amino-1,3,4-thiadiazole scaffold as a foundation for designing targeted inhibitors. nih.gov

Table 1: Key Interacting Residues and Interaction Types for Aminothiadiazole Analogs This table is representative of interactions observed in studies of compounds containing the 5-amino-1,3,4-thiadiazole core.

Interacting Residue Type of Amino Acid Interaction Type
HIS 468 Basic, Aromatic Hydrogen Bonding
PHE 463 Aromatic, Nonpolar Hydrogen Bonding
CYS 470 Polar, Uncharged π-Sulfur Interaction
Phenylalanine (general) Aromatic, Nonpolar π–cation, π–alkyl

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Studies

Pharmacophore modeling and QSAR are computational strategies used to identify the essential structural features of a molecule required for its biological activity and to correlate these features with potency.

Pharmacophore models define the critical spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact productively with a specific biological target. For derivatives of 1,3,4-thiadiazole, pharmacophore mapping has been used to identify potential drug targets and refine molecular design. nih.gov

One study on 2,5-disubstituted-1,3,4-thiadiazole derivatives identified a robust pharmacophore model consisting of eleven features. nih.gov This model included:

Eight hydrophobic areas , located around terminal dichlorophenyl and phenyl moieties.

Two hydrogen bond acceptor (HBA) features, identified around a methoxy (B1213986) group.

One hydrogen bond donor (HBD) feature, observed around the amine group of the central thiadiazole ring. nih.gov

Such models serve as a foundational starting point for optimizing new compounds aimed at specific receptors, ensuring that newly synthesized molecules retain the essential chemical requirements for recognition and binding. nih.gov The development of these models is a key step in virtual screening campaigns to discover new classes of inhibitors from large chemical databases. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models are crucial for predicting the activity of novel molecules before their synthesis. nih.gov

For a series of 4-(5-arylamino-1,3,4-thiadiazol-2-yl)benzene-1,3-diols, an NMR-QSAR model was developed using experimental ¹H- and ¹³C-NMR spectral data. researchgate.net In this approach, the chemical shifts of specific protons (hydroxyl groups) and carbon atoms (of the 1,3,4-thiadiazole ring) were identified as the most decisive descriptors for predicting the antiproliferative activity of the compounds. researchgate.net The models were generated using multiple linear regression and validated rigorously. The leave-one-out (LOO) cross-validation scores ranged from 78% to 93%, indicating a high degree of predictive capability. researchgate.net

In 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the three-dimensional alignment of molecules is used to generate predictive models. nih.gov A typical 3D-QSAR model for thiazole (B1198619) derivatives showed significant predictive capacity with high correlation coefficients (R² values of 0.905-0.925) and cross-validation coefficients (Q² values of 0.538-0.593), confirming their robustness. physchemres.org

Table 2: Representative Validation Parameters for QSAR Models of Thiadiazole Analogs

QSAR Model Type Key Descriptor(s) Validation Method R² (Correlation) Q² (Predictability)
NMR-QSAR Hydroxyl proton & thiadiazole carbon chemical shifts Leave-one-out (LOO) N/A 0.78 - 0.93
3D-QSAR (CoMSIA) Steric, Electrostatic, Hydrophobic fields External Validation 0.905 0.593
3D-QSAR (CoMFA) Steric, Electrostatic fields External Validation 0.925 0.538

The true power of QSAR models lies in their ability to interpret how specific structural features influence biological activity. The NMR-QSAR study on benzene-1,3-diol derivatives demonstrated that the electronic environment around the hydroxyl groups and the thiadiazole ring is directly correlated with their antiproliferative effects. researchgate.net This suggests that modifications affecting the acidity of the hydroxyl protons or the electron distribution within the thiadiazole core would significantly impact the compound's potency.

Similarly, 3D-QSAR contour maps provide a visual guide for drug design. These maps highlight regions where certain properties are favored or disfavored. For instance, a CoMSIA model might reveal that bulky, electron-withdrawing groups in one part of the molecule enhance activity, while hydrophobic substituents in another region are detrimental. This detailed structure-activity relationship information is invaluable for the rational design of new, more potent analogs based on the this compound scaffold.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement and conformational changes of a compound and its protein target over time. mdpi.com These simulations are essential for validating docking results and assessing the stability of a ligand-protein complex. frontiersin.org

MD simulations are used to investigate the stability of a ligand's binding pose and its conformational flexibility within the active site of a protein. nih.gov In studies of related heterocyclic compounds, MD simulations have confirmed that the ligand remains stably bound in its predicted orientation throughout the simulation. mdpi.com

For a series of 1,2,4-thiadiazole derivatives designed as potential histone deacetylase (HDAC) inhibitors, MD simulations showed that the thiadiazole ring, along with an amide linkage and a benzene moiety, maintained a firm and stable interaction with the HDAC8 enzyme during the simulation period. researchgate.net Analysis of parameters such as the root-mean-square deviation (RMSD) is used to quantify how much the protein and ligand structures change over time, providing a measure of the complex's stability. nih.gov Stable RMSD values throughout a simulation indicate that the compound has found a favorable and lasting conformation within the binding pocket. These simulations validate that the key interactions observed in static docking models, such as hydrogen bonds and hydrophobic contacts, are maintained in a dynamic environment, confirming the stability of the complex. mdpi.com DFT calculations can also be used to explore the conformational preferences of molecules and have shown that hydrogen bonding is essential for the stabilization of conformationally strained molecules. figshare.com

Ligand-Target Complex Stability over Time

The stability of a ligand-target complex is a critical factor in determining the potential efficacy and duration of action of a therapeutic agent. Molecular dynamics (MD) simulations are a powerful computational tool used to predict and analyze the stability of such complexes over time. These simulations model the movement of atoms and molecules, providing insights into the dynamic behavior of the ligand-gated an interaction with its biological target, typically a protein.

Illustrative Data Table: RMSD Values from a Hypothetical MD Simulation

The following table illustrates the type of data that would be generated from an MD simulation to assess the stability of a ligand-protein complex.

Simulation Time (ns)Ligand RMSD (Å)Protein Backbone RMSD (Å)
00.000.00
101.251.50
201.301.65
301.451.70
401.351.60
501.401.75
601.501.80
701.451.70
801.551.85
901.601.90
1001.581.88

This is a hypothetical data table for illustrative purposes.

Analysis of Noncovalent Interactions in Dynamic Systems

The stability of a ligand-target complex is maintained by a network of noncovalent interactions. MD simulations also allow for the detailed analysis of these interactions throughout the simulation period. Key noncovalent interactions that contribute to binding affinity and stability include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

By analyzing the MD simulation trajectory, researchers can identify key amino acid residues in the target protein that form stable and persistent interactions with the ligand. The frequency and duration of these interactions are indicative of their importance in anchoring the ligand in the binding pocket. For example, studies on other 1,3,4-thiadiazole derivatives have highlighted the role of the thiadiazole nitrogen atoms as hydrogen bond acceptors. mdpi.com

Illustrative Data Table: Key Noncovalent Interactions from a Hypothetical MD Simulation

This table provides an example of how the analysis of noncovalent interactions from an MD simulation might be presented.

Interacting ResidueLigand AtomInteraction TypeOccupancy (%)
ASP 128N (Thiadiazole)Hydrogen Bond85.2
TYR 234O (Phenol)Hydrogen Bond75.6
LEU 89Phenyl RingHydrophobic92.1
VAL 145Thiadiazole Ringvan der Waals95.8

This is a hypothetical data table for illustrative purposes.

Investigation of Noncovalent Interactions (e.g., Hirshfeld Surface Analysis)

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in crystalline solids. nih.goviucr.org This analysis is based on the electron distribution of a molecule and provides a graphical representation of the regions involved in different types of noncovalent contacts. While this method is applied to the solid-state structure, it provides valuable insights into the intrinsic interaction preferences of a molecule, which can be relevant to its behavior in a biological system.

For various 1,3,4-thiadiazole derivatives, Hirshfeld surface analysis has been employed to characterize the contributions of different noncovalent interactions to the crystal packing. nih.govresearchgate.netiucr.orgnih.gov These studies typically reveal the prevalence of hydrogen bonds involving the amino group and thiadiazole nitrogen atoms, as well as π-π stacking interactions between the aromatic rings. The analysis generates two-dimensional "fingerprint plots" that quantify the percentage contribution of each type of interaction.

Illustrative Data Table: Hirshfeld Surface Analysis of a Hypothetical 1,3,4-Thiadiazole Derivative

The following table presents a typical breakdown of intermolecular contacts as determined by Hirshfeld surface analysis.

Interaction TypeContribution (%)
H···H45.2
O···H/H···O20.5
N···H/H···N15.8
C···H/H···C8.7
S···H/H···S5.3
C···C (π-π stacking)4.5

This is a hypothetical data table for illustrative purposes.

This analysis can highlight the key interaction motifs that this compound is likely to form, providing a basis for understanding its binding to a biological target. The combination of the amino group, the phenol, and the thiadiazole ring suggests a rich potential for forming multiple hydrogen bonds and other stabilizing interactions.

Structure Activity Relationship Sar Studies and Mechanistic Insights into Biological Interactions

Influence of Substituents on Molecular Interactions

The potency and selectivity of 1,3,4-thiadiazole (B1197879) derivatives are heavily dependent on the nature and position of substituents on both the phenyl ring and the amino group. These modifications can alter the electronic, steric, and hydrophobic properties of the molecule, thereby affecting its binding affinity to enzymes and receptors.

Substituents on the phenyl ring attached to the 1,3,4-thiadiazole core play a pivotal role in modulating biological activity. The efficacy of these compounds is influenced by the specific position and chemical nature of these substituents. nih.gov

Halogens (Chloro, Fluoro): The presence of electron-withdrawing halogen groups on the phenyl ring often enhances biological activity. For instance, chlorinated and fluorinated derivatives of 4-amino-2-{5-[(4-substituted phenyl)amino]-1,3,4-thiadiazol-2-yl}phenols have demonstrated good antibacterial and antifungal activities. dovepress.com Specifically, the presence of chloro and fluoro substituted phenyl groups has been shown to enhance antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger. vulcanchem.com Substitution with a chloro group on the phenyl ring has been associated with better anticancer activity. nih.gov

Hydroxyl and Methoxy (B1213986) Groups: Electron-donating groups like hydroxyl (-OH) and methoxy (-OCH3) also significantly impact molecular interactions. A methoxy group in the 4-position of the phenyl ring has been shown to greatly increase the binding affinity and selectivity of thiadiazole derivatives for human adenosine (B11128) A3 receptors. nih.gov Similarly, substitution with a methoxy group has been linked to improved anticancer activity. nih.gov The hydroxyl group on the phenol (B47542) moiety, along with the amino group on the thiadiazole ring, provides potential hydrogen bonding sites, which can enhance the compound's ability to interact with proteins and enzymes. vulcanchem.com

Nitro Groups: The strongly electron-withdrawing nitro group (-NO2) has been shown to confer potent antimicrobial properties. In one study, 2-amino-1,3,4-thiadiazole (B1665364) derivatives possessing a p-nitroaniline moiety exhibited the most promising antibacterial and antifungal activities among the tested compounds. dovepress.com Substitution with a nitro group on the phenyl ring is also correlated with better anticancer activity. nih.gov

Substituent GroupPosition on Phenyl RingObserved Effect on Biological ActivityReference
Chloro (Cl)paraEnhanced antibacterial, antifungal, and anticancer activity. vulcanchem.comnih.gov
Fluoro (F)-Enhanced antibacterial and antifungal activity. dovepress.comvulcanchem.com
Methoxy (OCH3)paraIncreased binding affinity to adenosine A3 receptors; improved anticancer activity. nih.govnih.gov
Nitro (NO2)paraPotent antibacterial and antifungal activity; improved anticancer activity. dovepress.comnih.gov

Modifications at the 2-amino group of the thiadiazole ring are a common strategy for synthesizing derivatives with diverse pharmacological profiles. The reactivity of this amino group allows for various chemical transformations, including acylation and the formation of Schiff bases. nih.gov

Acylation: Acylation of the amino group has been shown to significantly enhance binding affinity to specific receptors. For example, N-acetyl or propionyl substitutions on aminothiadiazole templates led to a great increase in binding affinity and selectivity for human adenosine A3 receptors. nih.gov The conversion of 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409) to its N-acetylated intermediate is a key step in synthesizing a variety of derivatives with anticancer properties. nih.gov

Schiff Base Formation: The amino group can be condensed with various aldehydes to form Schiff bases (imines). This functionalization has been explored to develop compounds with enhanced biological activities. For instance, a novel Schiff base, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, was synthesized and showed favorable antibacterial and anticancer activities. researchgate.net

Other Substitutions: The type of substituent attached to the amino group can drastically alter the biological activity spectrum. nih.gov Studies have shown that a free amino group can be crucial for maximum antibacterial activity, with substitutions decreasing the activity in the order of methyl > ethyl > phenyl. nih.gov This highlights that while functionalization can introduce new activities, it can also diminish existing ones, making the choice of substituent critical.

Functionalization at Amino GroupResulting MoietyObserved Effect on Biological ActivityReference
AcylationAmide (e.g., N-acetyl)Increased binding affinity and selectivity for adenosine A3 receptors. nih.gov
Condensation with AldehydeSchiff Base (Imine)Conferred potent antibacterial and anticancer activities. researchgate.net
Alkylation/ArylationSubstituted AmineActivity is substituent-dependent; a free amine showed maximal antibacterial effect. nih.gov

Mechanistic Studies of Enzyme Inhibition

Derivatives of 3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol have been investigated as inhibitors of several key enzymes implicated in various diseases. Mechanistic studies, often supported by molecular docking, provide insights into the specific molecular interactions responsible for this inhibition.

Aldose reductase is a key enzyme in the polyol pathway, which becomes significant under hyperglycemic conditions. Inhibition of AR is a therapeutic strategy to prevent diabetic complications. nih.gov A series of novel 1,3,4-thiadiazole derivatives have shown potent AR inhibitory activity, surpassing the reference inhibitor epalrestat. nih.gov

Molecular docking studies revealed that these inhibitors bind to the active site of the AR enzyme. The mechanism involves key interactions with amino acid residues and the NADPH cofactor. The thiadiazole core and its substituents form hydrogen bonds and hydrophobic interactions within the specificity pocket and the anionic pocket of the enzyme. These interactions effectively block the active site, preventing the reduction of glucose to sorbitol and thus inhibiting the polyol pathway. nih.gov

Alpha-glucosidase is an enzyme located in the small intestine that breaks down complex carbohydrates into glucose. mdpi.com Its inhibition slows glucose absorption, making it a key target for managing type 2 diabetes. nih.govscielo.br Several 1,3,4-thiadiazole derivatives have demonstrated significant inhibitory activity against α-glucosidase, in some cases exceeding that of the reference drug acarbose. nih.govnih.gov

Kinetic and molecular docking studies have elucidated the mechanism of inhibition. The inhibition is often of a mixed competitive and non-competitive type. scielo.br The inhibitors bind to the enzyme through a combination of hydrogen bonds and hydrophobic interactions. mdpi.comscielo.br Molecular docking has identified key amino acid residues within the active site of α-glucosidase that interact with the inhibitor. For example, bavachalcone, a related inhibitor, forms hydrogen bonds with residues such as TRP391, ARG428, and TRP710. scielo.br The planar structure of the thiadiazole-phenol scaffold facilitates these interactions, effectively blocking the enzyme's catalytic activity and reducing carbohydrate digestion. vulcanchem.comresearchgate.net

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are serine hydrolases that terminate nerve impulses by degrading the neurotransmitter acetylcholine. nih.govfrontiersin.org Inhibitors of these enzymes are used in the treatment of neurodegenerative diseases like Alzheimer's disease. mdpi.comresearchgate.net Various 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent inhibitors of both AChE and BChE. nih.govmdpi.com

Kinetic studies have shown that the inhibition can be of a mixed-type. nih.gov Molecular docking simulations provide a detailed view of the binding mechanism. The inhibitors typically interact with key residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the cholinesterase enzymes. frontiersin.orgresearchgate.net For example, in a study of 5-benzyl-1,3,4-thiadiazole derivatives, docking showed that a nitrogen atom of the thiadiazole ring could form a hydrogen bond with the His440 residue in the CAS of AChE. researchgate.net By binding within the enzyme's active site gorge, these inhibitors block the entry of acetylcholine, preventing its hydrolysis and thereby increasing its concentration in the synaptic cleft.

Compound SeriesTarget EnzymeIC50 Value (µM)Inhibition TypeReference
(1,3,4-thiadiazol-2-yl)benzene-1,3-diol derivative (Compound 9)AChE0.053Mixed-type nih.gov
(1,3,4-thiadiazol-2-yl)benzene-1,3-diol derivative (Compound 9)BChE>500- nih.gov
(1,3,4-thiadiazol-2-yl)benzene-1,3-diol derivative (Compound 2)AChE & BChELow nM range- nih.gov
2-Pyrrolidyl-5-[2-(4-bromophenyl)methyl]-1,3,4-thiadiazoleAChE33.16- researchgate.net
N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amineAChE12.8- mdpi.com
N-dodecyl-5-(pyridin-4-yl)-1,3,4-thiadiazol-2-amineBChE>53.1- mdpi.com

Modulation of Cellular Pathways (in vitro)

Estrogen Receptor Binding Mechanisms

The binding of ligands to the estrogen receptor is a highly specific process, primarily dictated by the intricate network of interactions between the ligand and the amino acid residues within the receptor's ligand-binding pocket (LBP). For phenolic compounds, including those with a thiadiazole scaffold, the hydroxyl group is a critical pharmacophore that typically anchors the molecule within the LBP.

Key Molecular Interactions:

Hydrogen Bonding: The phenolic hydroxyl group of this compound is expected to be a key player in the binding mechanism. In the estrogen receptor alpha (ERα), this hydroxyl group likely forms crucial hydrogen bonds with the side chains of specific amino acid residues. Studies on other phenolic ligands have identified Glutamic acid 353 (Glu353) and Arginine 394 (Arg394) as primary hydrogen bond donors and acceptors. A water molecule, often present in the LBP, can also mediate these hydrogen bond networks.

Hydrophobic Interactions: The phenyl and 1,3,4-thiadiazole rings contribute to the molecule's hydrophobic character, allowing it to fit snugly within the largely hydrophobic LBP of the estrogen receptor. These non-polar interactions are essential for stabilizing the ligand-receptor complex.

Role of the 1,3,4-Thiadiazole Ring: The nitrogen and sulfur atoms within the 1,3,4-thiadiazole ring can also participate in various non-covalent interactions. The nitrogen atoms, for instance, could act as hydrogen bond acceptors with nearby donor residues in the LBP, further enhancing binding affinity and specificity.

Inferred Mechanistic Insights from Analogous Compounds:

Molecular docking studies performed on a range of 1,3,4-thiadiazole derivatives have consistently highlighted the importance of a phenolic hydroxyl group for effective binding to the estrogen receptor. These computational models predict that the hydroxyl group forms strong hydrogen bonds with residues such as Aspartate 351 (ASP 351), Glutamate 353 (GLU 353), Glycine 521 (GLY 521), and Histidine 524 (HID 524).

Quantitative structure-activity relationship (QSAR) studies on diverse phenolic compounds have also provided valuable insights. These studies suggest that in addition to electronic features like the energy of the highest occupied molecular orbital (HOMO), steric factors such as the molecular volume play a significant role in determining the binding affinity of a phenolic compound to the estrogen receptor.

The table below summarizes the key amino acid residues in the ERα ligand-binding pocket that are likely to interact with this compound, based on data from related compounds.

Interacting ResidueType of InteractionLikely Interacting Moiety of the Compound
Glutamic acid 353 (Glu353)Hydrogen BondPhenolic Hydroxyl Group
Arginine 394 (Arg394)Hydrogen BondPhenolic Hydroxyl Group
Aspartate 351 (Asp351)Hydrogen BondPhenolic Hydroxyl Group
Glycine 521 (Gly521)Hydrogen BondPhenolic Hydroxyl Group
Histidine 524 (His524)Hydrogen BondPhenolic Hydroxyl Group
Various non-polar residuesHydrophobic InteractionsPhenyl and 1,3,4-Thiadiazole Rings

It is important to note that while these inferences provide a strong theoretical framework for understanding the estrogen receptor binding mechanism of this compound, they are based on computational models and studies of analogous structures. Definitive confirmation of these interactions would require experimental validation through techniques such as X-ray crystallography of the ligand-receptor complex or site-directed mutagenesis studies.

Potential Research Applications Beyond Direct Human Therapeutics

The utility of 3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol extends beyond pharmacology into diverse scientific fields. Its unique structural features, including the electron-rich 1,3,4-thiadiazole (B1197879) ring, a reactive amino group, and a phenolic hydroxyl group, make it a versatile precursor and functional molecule for advanced materials, analytical reagents, and potentially catalytic systems. These non-therapeutic applications leverage the compound's capacity for chemical modification, its photophysical properties, and its ability to coordinate with metal ions.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Methodologies with Enhanced Sustainability

The future synthesis of 3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol should prioritize the principles of green chemistry to enhance sustainability. Current synthetic routes for 2-amino-5-aryl-1,3,4-thiadiazoles often involve oxidative cyclization of thiosemicarbazones or the cyclization of thiosemicarbazide (B42300) with carboxylic acids using harsh reagents. asianpubs.org Future research should focus on developing more eco-friendly and efficient methodologies.

One promising avenue is the adoption of microwave-assisted organic synthesis (MAOS) . MAOS has been shown to significantly reduce reaction times, improve yields, and often eliminate the need for hazardous solvents in the synthesis of various heterocyclic compounds, including thiazole (B1198619) and thiadiazole derivatives. semanticscholar.orgjusst.orgnih.govmdpi.commdpi.com The application of MAOS to the synthesis of this compound could lead to a more sustainable and scalable production process.

Furthermore, the exploration of green catalysts and solvents is crucial. The use of recyclable catalysts and benign solvents like water or polyethylene (B3416737) glycol (PEG) has been successfully demonstrated in the synthesis of related aminothiazoles. semanticscholar.org Research into catalyst-free or biocatalytic approaches for the synthesis of the target compound could further enhance the environmental friendliness of its production. bepls.com The development of one-pot multicomponent reactions would also be a significant advancement, streamlining the synthetic process and reducing waste. dovepress.com

Advanced Structural Characterization of Transient Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is essential for process optimization and the development of novel synthetic routes. A key area for future research is the advanced structural characterization of transient intermediates . These short-lived species are often difficult to detect and characterize using conventional techniques.

Future studies could employ advanced spectroscopic methods such as transient absorption spectroscopy to identify and monitor the kinetics of reactive intermediates formed during the cyclization process. acs.orgdtic.mil In situ monitoring of the reaction using techniques like process IR or Raman spectroscopy could provide real-time information on the formation and consumption of intermediates. The use of computational methods, in conjunction with experimental data, can aid in elucidating the structures and energetics of these transient species.

Deepening Mechanistic Understanding of Molecular Interactions via Biophysical Techniques

To explore the full therapeutic potential of this compound, a thorough understanding of its interactions with biological macromolecules is necessary. Future research should focus on employing a range of biophysical techniques to elucidate the thermodynamics and kinetics of these interactions.

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying the real-time binding of small molecules to proteins. nih.govnih.govspringernature.com SPR can be used to determine the binding affinity (K_D), as well as the association (k_a) and dissociation (k_d) rate constants of the compound with its biological targets. researchgate.net This information is invaluable for structure-activity relationship (SAR) studies and lead optimization.

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of binding events, including the enthalpy (ΔH) and entropy (ΔS) changes upon binding. nih.govnih.gov This technique can help to understand the driving forces behind the interaction of this compound with its target proteins. helsinki.fi

Exploration of New Biological Targets and Pathways (in vitro)

While the broader class of 2-amino-1,3,4-thiadiazole (B1665364) derivatives has been explored for various biological activities, the specific therapeutic potential of this compound remains largely untapped. Future in vitro studies should aim to identify novel biological targets and pathways for this compound.

Given the established anticancer properties of many aminothiadiazole derivatives, a key area of investigation should be its potential as an anticancer agent . dovepress.commdpi.comnih.gov Screening against a panel of cancer cell lines, followed by mechanistic studies to identify the specific molecular targets, is a logical first step. nih.gov For instance, many small molecule inhibitors target key enzymes involved in cancer cell proliferation and survival, such as kinases or metabolic enzymes. nih.govresearchgate.netresearchgate.net

Furthermore, the structural motifs present in this compound suggest potential activity as an enzyme inhibitor for other therapeutic areas. mdpi.com High-throughput screening against a diverse range of enzymes could uncover unexpected therapeutic applications.

Investigation of Material Science and Niche Chemical Applications

Beyond its potential in medicine, the unique electronic and structural features of the 1,3,4-thiadiazole (B1197879) ring suggest that this compound could have applications in material science and other niche chemical fields.

One promising area is in the development of optoelectronic materials . Thiadiazole-based compounds have been investigated for their use in organic light-emitting diodes (OLEDs), solar cells, and sensors due to their interesting photophysical properties. worldscientific.commdpi.comresearchgate.netrsc.org Future research could explore the synthesis of polymers or metal-organic frameworks (MOFs) incorporating this compound as a building block for novel photoactive materials. mdpi.com

Another potential application is in the field of corrosion inhibition . Heterocyclic compounds containing nitrogen and sulfur atoms, such as thiadiazole derivatives, have shown excellent performance as corrosion inhibitors for various metals and alloys. mdpi.comaspur.rsresearchgate.netarabjchem.orgjmaterenvironsci.com The amino and phenol (B47542) groups in the target compound could enhance its adsorption onto metal surfaces, providing a protective barrier against corrosive environments.

Multi-omics Approaches to Elucidate System-Level Biological Effects (in vitro models)

To gain a comprehensive understanding of the biological effects of this compound, future research should move beyond single-target assays and employ multi-omics approaches in in vitro models. These systems-level analyses can provide a holistic view of the cellular response to the compound.

Proteomics can be used to identify changes in the abundance and post-translational modifications of proteins in cells treated with the compound. creative-proteomics.comasbmb.orgyoutube.com This can help to identify the cellular pathways that are modulated by the compound and to uncover its mechanism of action.

Metabolomics , the large-scale study of small molecules (metabolites) within cells, can reveal how the compound affects cellular metabolism. This is particularly relevant for identifying off-target effects and for understanding the metabolic reprogramming that may occur in response to treatment.

By integrating data from genomics, transcriptomics, proteomics, and metabolomics, a more complete picture of the biological activity of this compound can be obtained, which will be invaluable for its future development as a therapeutic agent or for other applications.

Q & A

Q. What are the standard synthetic routes for 3-(5-Amino-1,3,4-thiadiazol-2-yl)phenol, and how can reaction conditions be optimized for yield?

Answer: The compound is typically synthesized via condensation reactions. For example:

  • Route 1 : Reacting 3,5-dichlorosalicylaldehyde with 5-amino-1,3,4-thiadiazole-2-thiol in ethanol under reflux, yielding Schiff base derivatives (e.g., chemosensor SB-1) with >80% efficiency .
  • Route 2 : Using thiosemicarbazide with sodium acetate in ethanol, followed by cyclization to form the thiadiazole ring .
    Optimization Strategies :
  • Adjusting solvent polarity (e.g., MeOH:H₂O mixtures improve solubility for metal ion sensing applications) .
  • Monitoring reaction progress via TLC and optimizing reflux duration (3–6 hours) to minimize byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • 1H NMR and Mass Spectrometry (MS) : Confirm molecular structure and purity. For example, 1H NMR in DMSO-d6 shows characteristic peaks for aromatic protons (δ 7.28–7.43 ppm) and thiadiazole NH₂ (δ 10.04 ppm) . MS (EI) provides molecular ion peaks (e.g., m/z 305 [M+1]) .
  • X-ray Crystallography : Resolves molecular geometry (e.g., monoclinic crystal system, C2/c space group) and intermolecular interactions (N–H⋯N hydrogen bonds) .
  • UV-Vis and Fluorescence Spectroscopy : Used to study photophysical properties, such as Cu²+-induced "turn-off" behavior (λabs = 420 nm, λem = 550 nm) .

Q. What are the key applications of this compound in chemical sensing and biological research?

Answer:

  • Metal Ion Sensing : Acts as a selective "turn-off" chemosensor for Cu²+ in aqueous media, with a detection limit of 0.1 µM .
  • Antimycobacterial Activity : Derivatives (e.g., tetrahydropyridazin-3-one analogs) exhibit MIC values of 12.5 µg/mL against Mycobacterium tuberculosis .
  • Corrosion Inhibition : Conjugated systems in thiadiazole derivatives enhance electron delocalization, improving adsorption on metal surfaces .

Advanced Research Questions

Q. How does the compound interact with transition metals like Cu²+, and what mechanistic insights explain its selectivity?

Answer: The thiadiazole NH₂ and phenolic OH groups act as binding sites. Upon Cu²+ coordination:

  • Chelation Mechanism : Formation of a 1:1 complex (confirmed by Job’s plot) quenches fluorescence via photoinduced electron transfer (PET) .
  • Selectivity Factors : Competitive assays show minimal interference from Fe³+, Zn²+, or Al³+ due to stronger Lewis acid-base interactions with Cu²+ .

Q. What computational methods are used to model its molecular interactions and predict pharmacological activity?

Answer:

  • Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps (e.g., 3.2 eV) to correlate electronic properties with antioxidant activity .
  • Molecular Docking : Predicts binding affinity to biological targets (e.g., glutaminase active sites) using scaffolds like 1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane .
  • MD Simulations : Assess stability of metal complexes in aqueous environments over 50 ns trajectories .

Q. How can contradictions in reported biological activities be resolved through experimental design?

Answer:

  • Case Study : Discrepancies in antimycobacterial IC₅₀ values (e.g., 12.5 µg/mL vs. 25 µg/mL) may arise from variations in bacterial strains or assay conditions.
    Resolution Strategies :
  • Standardize protocols (e.g., microbroth dilution per CLSI guidelines) .
  • Perform structure-activity relationship (SAR) studies to isolate active pharmacophores (e.g., thiadiazole ring vs. substituent effects) .

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